molecular formula C12H19NO5 B14046201 (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B14046201
M. Wt: 257.28 g/mol
InChI Key: MMWLYNIDGURLNG-XIGTVVQJSA-N
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Description

(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the hydroxyl group: This step often involves selective hydroxylation using reagents such as osmium tetroxide or a Sharpless asymmetric dihydroxylation.

    Protection of functional groups: Protecting groups like tert-butoxycarbonyl (Boc) are introduced to prevent unwanted reactions during subsequent steps.

    Functionalization of the carboxylic acid: This can be achieved through various methods such as esterification or amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and biological activity.

    (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane: Lacks the carboxylic acid group, which may influence its solubility and reactivity.

Uniqueness

The presence of both the hydroxyl and carboxylic acid groups, along with the tert-butoxycarbonyl protection, makes (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[221]heptane-1-carboxylic acid unique

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7?,8-,12?/m0/s1

InChI Key

MMWLYNIDGURLNG-XIGTVVQJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1(C[C@@H]2O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)O

Origin of Product

United States

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